Trimebutine Maleate

Irritable Bowel Syndrome Quality of Life Clinical Comparative Efficacy

Trimebutine Maleate (CAS 34140-59-5) is a uniquely differentiated antispasmodic for IBS and GI research, combining peripheral μ-, κ-, δ-opioid agonism (Ki: 0.34, 0.58, 0.5 μM) with L-type calcium and BKCa potassium channel inhibition. Unlike single-target drugs (mebeverine, pinaverium), it provides a proven 10-point IBS-QoL improvement over mebeverine in RCTs. Its active metabolite nor-TMB (t½ ~9.5h) enables sustained-release formulation development.

Molecular Formula C22H29NO5.C4H4O4
C26H33NO9
Molecular Weight 503.5 g/mol
CAS No. 34140-59-5
Cat. No. B1683255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimebutine Maleate
CAS34140-59-5
SynonymsDebridat
Maleate Salt, Trimebutine
Maleate, Trimebutine
Modulon
Polibutin
Salt, Trimebutine Maleate
TM 906
TM-906
TM906
Transacalm
Trimebutine
Trimebutine Maleate
Trimebutine Maleate Salt
Molecular FormulaC22H29NO5.C4H4O4
C26H33NO9
Molecular Weight503.5 g/mol
Structural Identifiers
SMILESCCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyFSRLGULMGJGKGI-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trimebutine Maleate (CAS 34140-59-5): Procurement-Relevant Pharmacological and Therapeutic Profile for Gastrointestinal Research and Development


Trimebutine maleate (CAS 34140-59-5) is a peripherally acting spasmolytic agent with a distinctive pharmacological profile characterized by moderate affinity for μ-, κ-, and δ-opioid receptors (Ki values: 0.34 μM, 0.58 μM, and 0.5 μM, respectively, in canine myenteric plexus synaptosomes) alongside antimuscarinic activity [1]. Unlike conventional single-target smooth muscle relaxants, trimebutine maleate demonstrates a concentration-dependent bidirectional modulatory effect on gastrointestinal motility, suppressing and accelerating contractility depending on the physiological state of the tissue [2]. The compound undergoes extensive hepatic first-pass metabolism to yield N-monodesmethyl trimebutine (nor-TMB), a pharmacologically active metabolite that contributes significantly to its overall therapeutic effect [3]. Trimebutine maleate is widely utilized in clinical practice for the management of irritable bowel syndrome (IBS) and functional gastrointestinal disorders, with a safety profile characterized by adverse event rates of approximately 4.1% across clinical studies [4].

Why In-Class Antispasmodic Substitution Fails: Pharmacological and Clinical Differentiation of Trimebutine Maleate


Generic substitution within the gastrointestinal antispasmodic class is scientifically unsound due to fundamentally divergent molecular targets and clinical efficacy profiles. Trimebutine maleate operates via a multi-target mechanism involving peripheral opioid receptor agonism, L-type calcium channel inhibition, and BKCa potassium channel modulation [1], whereas comparators such as mebeverine (a musculotropic agent derived from papaverine lacking opioid receptor affinity), pinaverium bromide (a selective L-type calcium channel antagonist with no opioid activity), and fenoverine (a calcium-calmodulin antagonist) act through more restricted pharmacological pathways [2]. This mechanistic divergence translates directly into measurable differences in clinical outcomes—particularly in quality of life improvement, pain relief durability, and efficacy across heterogeneous IBS subtypes—rendering direct interchange without comparative efficacy validation a procurement risk for formulation developers and clinical investigators [3].

Trimebutine Maleate Evidence Guide: Quantified Comparator Data for Scientific Procurement Decisions


Superior Quality of Life Improvement Over Mebeverine in IBS: RCT Comparative Analysis

In a prospective, randomized controlled trial directly comparing trimebutine maleate (100 mg BID) with mebeverine hydrochloride (135 mg BID) over 6 weeks in 122 IBS patients, trimebutine maleate demonstrated statistically superior quality of life (QoL) improvement as measured by the validated IBS-QOL instrument (34-item, 5-point response scale, where lower scores indicate better QoL). The mean QoL score improvement with trimebutine was significantly greater than with mebeverine [1]. A separate multicenter double-blind RCT (n=199) further demonstrated that trimebutine (200 mg TID) reduced the frequency of daily abdominal pain episodes more effectively than mebeverine (135 mg TID) over 4 weeks (P=0.0001) and reduced pain duration per episode (P=0.04) [2].

Irritable Bowel Syndrome Quality of Life Clinical Comparative Efficacy

Dual Opioid Receptor Agonism and Ion Channel Modulation: Differentiated Multi-Target Pharmacology

Trimebutine maleate exhibits a multi-target pharmacological profile distinct from single-mechanism antispasmodics. It binds to μ-, κ-, and δ-opioid receptors with quantified Ki values in canine myenteric plexus synaptosomes [1]. Additionally, it inhibits L-type calcium channels and large-conductance calcium-activated potassium (BKCa) channels in colonic smooth muscle cells in a concentration-dependent manner [2]. This contrasts with pinaverium bromide, which acts solely as an L-type calcium channel antagonist without opioid receptor activity, and mebeverine, which functions as a musculotropic agent derived from papaverine lacking both opioid affinity and calcium channel blockade [3].

Opioid Receptors Calcium Channels Mechanism of Action Smooth Muscle Pharmacology

Potent Local Anesthetic Activity Superior to Lidocaine: Preclinical Differentiation

Trimebutine maleate (TMB) and its active metabolite nor-TMB exhibit local anesthetic activity that exceeds that of lidocaine in standard preclinical models. In the rabbit corneal reflex assay, TMB demonstrated higher local anesthetic potency than lidocaine [1]. Furthermore, in a rat model of acute TNBS-induced colitis, local intracolonic administration of TMB at 3-60 mg/kg significantly reduced colitis severity, with comparable or superior efficacy to lidocaine at 10 mg/kg. TMB and nor-TMB showed sodium channel binding affinity similar to bupivacaine, as measured by [³H]batrachotoxin displacement [1].

Local Anesthetic Sodium Channels Colitis Preclinical Pharmacology

Active Metabolite nor-TMB Contributes to Sustained Pharmacological Effect: PK Differentiation

Trimebutine maleate undergoes extensive hepatic first-pass metabolism to produce N-monodesmethyl trimebutine (nor-TMB), a pharmacologically active metabolite that contributes meaningfully to the compound's overall therapeutic effect [1]. In healthy volunteers receiving multiple oral doses of trimebutine maleate sustained-release tablets (300 mg BID for 6 days), plasma concentrations of nor-TMB were approximately 45-fold higher than those of the parent compound: nor-TMB Cmax ≈ 1572-1624 ng/mL versus trimebutine Cmax ≈ 33-36 ng/mL [2]. The elimination half-life of nor-TMB (t₁/₂ ≈ 9.2-9.8 h) is substantially longer than that of the parent compound (t₁/₂ ≈ 17-21 h for sustained-release formulation, but ~1.73 h for immediate-release) [2][3].

Pharmacokinetics Active Metabolite Bioequivalence Sustained Release

Trimebutine Maleate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Clinical Trial Design for IBS: Comparator Selection Based on QoL Differentiation

For clinical development programs in irritable bowel syndrome where patient-reported outcomes and quality of life metrics serve as primary or key secondary endpoints, trimebutine maleate offers an evidence-based advantage over mebeverine as an active comparator or investigational agent. The demonstrated 10-point differential in IBS-QOL improvement (trimebutine: 21-point improvement vs. mebeverine: 11-point improvement) in head-to-head RCTs provides a quantifiable benchmark for non-inferiority or superiority trial design [1]. Additionally, the significantly greater reduction in daily abdominal pain episode frequency (P=0.0001) observed with trimebutine in multicenter double-blind studies supports its selection as a reference standard for pain-focused IBS trials [2].

Drug Repurposing and Multi-Target Pharmacology Research

Trimebutine maleate's unique combination of peripheral μ-, κ-, and δ-opioid receptor agonism (Ki: 0.34 μM, 0.58 μM, 0.5 μM, respectively) with L-type calcium channel and BKCa potassium channel inhibition makes it a valuable tool compound for investigating multi-target pharmacology in gastrointestinal disorders [1][2]. Unlike single-mechanism comparators such as pinaverium (L-type calcium channel antagonist only) or mebeverine (musculotropic only), trimebutine maleate provides a platform for studying synergistic effects of combined opioid and ion channel modulation [3]. This differentiated mechanism supports its use in drug repurposing screens targeting functional dyspepsia, postoperative ileus, and inflammatory bowel conditions where both motility regulation and visceral analgesia are therapeutically desirable.

Sustained-Release Formulation Development Leveraging Active Metabolite Kinetics

The pharmacokinetic profile of trimebutine maleate, characterized by extensive conversion to the active metabolite nor-TMB with approximately 45-fold higher systemic exposure (nor-TMB Cmax ≈ 1572-1624 ng/mL vs. parent Cmax ≈ 33-36 ng/mL) and an extended elimination half-life (nor-TMB t₁/₂ ≈ 9.2-9.8 h), provides a compelling scientific basis for sustained-release formulation development [1][2]. Unlike antispasmodics that undergo rapid inactivation or minimal systemic absorption (e.g., mebeverine hydrolysis to inactive metabolites; pinaverium's negligible bioavailability), trimebutine maleate's active metabolite-driven pharmacology supports once-daily or twice-daily sustained-release dosage forms that maintain therapeutic effect while potentially improving patient adherence [1].

Topical and Intracolonic Formulation Research for Inflammatory Bowel Conditions

The demonstrated local anesthetic activity of trimebutine maleate, which exceeds that of lidocaine in the rabbit corneal reflex model, combined with its sodium channel binding affinity similar to bupivacaine, supports exploratory research into topical or intracolonic formulations for localized treatment of inflammatory bowel conditions [3]. Preclinical evidence showing that local intracolonic administration of TMB (3-60 mg/kg) significantly reduces TNBS-induced colitis severity, whereas systemic administration at equivalent doses shows no significant effect, validates the feasibility of localized delivery strategies [3]. This application scenario is distinct from conventional oral antispasmodic use and represents a differentiated research opportunity not applicable to mebeverine or pinaverium, which lack comparable local anesthetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimebutine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.